molecular formula C12H16ClNO2 B14677296 2-chloro-N-(1-methoxypropan-2-yl)-N-phenylacetamide CAS No. 28073-53-2

2-chloro-N-(1-methoxypropan-2-yl)-N-phenylacetamide

Cat. No.: B14677296
CAS No.: 28073-53-2
M. Wt: 241.71 g/mol
InChI Key: ITRMZMMDHHMHFY-UHFFFAOYSA-N
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Description

2-chloro-N-(1-methoxypropan-2-yl)-N-phenylacetamide is a versatile chemical compound used in various scientific research fields. It is known for its applications in the development of new drugs, pesticides, and other industrial products.

Preparation Methods

The synthesis of 2-chloro-N-(1-methoxypropan-2-yl)-N-phenylacetamide typically involves the reaction of 2-chloroacetamide with 1-methoxypropan-2-amine and phenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-chloro-N-(1-methoxypropan-2-yl)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-chloro-N-(1-methoxypropan-2-yl)-N-phenylacetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new pesticides and other industrial products.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-methoxypropan-2-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-chloro-N-(1-methoxypropan-2-yl)-N-phenylacetamide can be compared with other similar compounds such as:

    2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide: This compound has a similar structure but different substituents, leading to variations in its chemical and biological properties.

    N-(2,6-Dimethylphenyl)chloroacetamide: Another related compound with different substituents, used in various applications.

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.

Properties

CAS No.

28073-53-2

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

2-chloro-N-(1-methoxypropan-2-yl)-N-phenylacetamide

InChI

InChI=1S/C12H16ClNO2/c1-10(9-16-2)14(12(15)8-13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

ITRMZMMDHHMHFY-UHFFFAOYSA-N

Canonical SMILES

CC(COC)N(C1=CC=CC=C1)C(=O)CCl

Origin of Product

United States

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